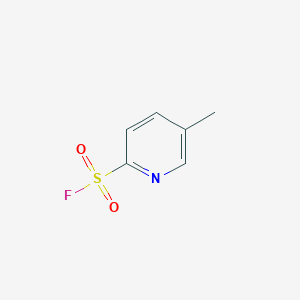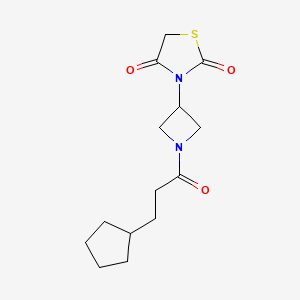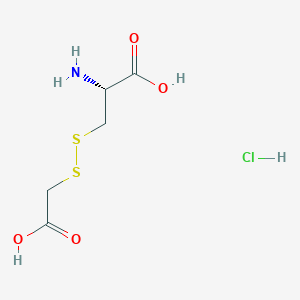
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclohexan-1-amine, commonly known as the compound JNJ-40411813, is a novel drug candidate that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including depression, anxiety, and addiction.
作用機序
JNJ-40411813 acts as a selective antagonist of the neuropeptide Y Y2 receptor, which is primarily expressed in the central nervous system. Neuropeptide Y is a neuropeptide that plays a crucial role in the regulation of mood, anxiety, and addiction-related behaviors. The Y2 receptor is one of the five subtypes of neuropeptide Y receptors and is involved in the modulation of neurotransmitter release, particularly the release of GABA and glutamate. By selectively blocking the Y2 receptor, JNJ-40411813 modulates the release of these neurotransmitters, resulting in its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to exert anxiolytic, antidepressant, and anti-addictive effects in animal models. In preclinical studies, JNJ-40411813 has been shown to reduce anxiety-like behavior in rats subjected to the elevated plus maze test and the open field test. It has also been shown to reduce depressive-like behavior in the forced swim test and the tail suspension test. Additionally, JNJ-40411813 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
実験室実験の利点と制限
One of the major advantages of JNJ-40411813 is its high selectivity and potency for the Y2 receptor. This makes it an ideal tool for studying the role of neuropeptide Y and the Y2 receptor in the regulation of mood, anxiety, and addiction-related behaviors. However, one of the limitations of JNJ-40411813 is its relatively low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of JNJ-40411813. One potential direction is to investigate its potential as a treatment option for other neurological disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another direction is to optimize the pharmacokinetic properties of JNJ-40411813 to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic, antidepressant, and anti-addictive effects of JNJ-40411813.
合成法
The synthesis of JNJ-40411813 involves the reaction of (1R,2R)-1,2-cyclohexanediamine with 2-methyl-4-pyridinecarboxylic acid, followed by the protection of the amine group with a Boc (tert-butyloxycarbonyl) group. The resulting compound is then subjected to a series of reactions, including deprotection of the Boc group, cyclization, and reduction, to yield JNJ-40411813 in high purity and yield.
科学的研究の応用
JNJ-40411813 has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that this compound acts as a selective and potent antagonist of the neuropeptide Y Y2 receptor, which is implicated in the regulation of mood, anxiety, and addiction-related behaviors. JNJ-40411813 has shown promising results in animal models of depression, anxiety, and drug addiction, suggesting its potential as a novel treatment option for these disorders.
特性
IUPAC Name |
(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-8-10(6-7-14-9)15-12-5-3-2-4-11(12)13/h6-8,11-12H,2-5,13H2,1H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLZCENWBVMZGY-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)O[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)
![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)
![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)
![Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate](/img/structure/B2640308.png)

![2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2640310.png)
![3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2640313.png)
![3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2640314.png)


![N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2640318.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-butoxybenzoate](/img/structure/B2640321.png)